Thiomorpholine 1,1-dioxide hydrochloride
Overview
Description
Thiomorpholine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C4H10ClNO2S . It is a white to light yellow solid and is used for research and development .
Synthesis Analysis
The synthesis of Thiomorpholine 1,1-dioxide hydrochloride involves oxidation reactions . A key step in the synthesis process is the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials under highly concentrated (4 M) conditions .
Molecular Structure Analysis
The molecular structure of Thiomorpholine 1,1-dioxide hydrochloride consists of an average mass of 171.646 Da and a monoisotopic mass of 171.012070 Da . The InChI code for this compound is 1S/C4H9NO2S/c6-8(7)3-1-5-2-4-8/h5H,1-4H2 .
Scientific Research Applications
Synthesis of Schiff Base and Azole-β-lactum Derivatives
Thiomorpholine 1,1-dioxide hydrochloride serves as a starting material for the synthesis of Schiff base and azole-β-lactum derivatives . These compounds have a wide range of biological activities and are of significant interest in medicinal chemistry for their potential therapeutic applications.
Organic Synthesis
This compound is used in organic synthesis, particularly in reactions requiring a sulfonamide group. It acts as a precursor for various organic transformations and can be used to introduce sulfur into a molecular framework .
Pharmaceutical Research
In pharmaceutical research, thiomorpholine 1,1-dioxide hydrochloride is explored for its role in drug design and development. It’s a key intermediate in the synthesis of many drugs, especially those that target neurological disorders due to its ability to cross the blood-brain barrier .
Material Science
The compound finds application in material science, where it is used in the development of new materials with specific properties. Its unique chemical structure can impart stability and durability when incorporated into polymers .
Catalysis
Thiomorpholine 1,1-dioxide hydrochloride can act as a ligand for catalysts in various chemical reactions. Its ability to coordinate with metals makes it valuable in catalytic systems, potentially improving efficiency and selectivity .
Agricultural Chemistry
In the field of agricultural chemistry, this compound is investigated for its potential use in the synthesis of agrochemicals. Its derivatives may exhibit fungicidal or herbicidal properties, contributing to plant protection strategies .
Biochemistry Studies
It is utilized in biochemistry studies to understand the interaction of sulfur-containing compounds with biological systems. This research can lead to insights into the metabolism and biochemical pathways involving sulfur .
Environmental Science
Lastly, thiomorpholine 1,1-dioxide hydrochloride is studied for its environmental applications, such as in the removal of pollutants. Its chemical properties may be harnessed to develop methods for treating contaminated water or soil .
Safety and Hazards
Thiomorpholine 1,1-dioxide hydrochloride is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Mechanism of Action
- Thiomorpholine 1,1-dioxide hydrochloride is a heterocyclic compound containing nitrogen and sulfur. It can be considered a thio analog of morpholine .
- While specific targets for this compound may vary, it has been demonstrated to act against different molecular targets. These include receptors and enzymes .
Target of Action
properties
IUPAC Name |
1,4-thiazinane 1,1-dioxide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMTVKMKHZMFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489121 | |
Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine 1,1-dioxide hydrochloride | |
CAS RN |
59801-62-6 | |
Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiomorpholine 1,1-dioxide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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